In Vitro Potency: KAA-276 vs. Terfenadine, Astemizole, and Ketotifen
KAA-276 demonstrates potent inhibition of [3H]mepyramine binding to guinea pig cerebellar membranes with an IC50 of 0.66 nM [1]. This potency is quantitatively superior to that of terfenadine, while being comparable to the potent antihistamines astemizole and ketotifen [1].
| Evidence Dimension | Inhibition of [3H]mepyramine binding to histamine H1 receptors |
|---|---|
| Target Compound Data | IC50 = 0.66 nM |
| Comparator Or Baseline | Terfenadine (IC50 value not provided in abstract, stated as 'greater than' KAA-276's potency), Astemizole, Ketotifen |
| Quantified Difference | The inhibitory potency of KAA-276 was greater than that of terfenadine, but similar to that of astemizole and ketotifen [1]. |
| Conditions | In vitro binding assay using guinea pig cerebellar membrane preparations [1]. |
Why This Matters
This data confirms KAA-276's position among the most potent H1 antagonists in its class, providing a strong basis for its selection in high-sensitivity experimental models.
- [1] Kobayashi T, Takehana Y, Shinagawa K, Tsuyuki S, Tokutake Y, Sato M, Momose D. Pharmacological characterization of a novel long-acting histamine H1 receptor antagonist, KAA-276. Biol Pharm Bull. 1998 Apr;21(4):350-5. View Source
